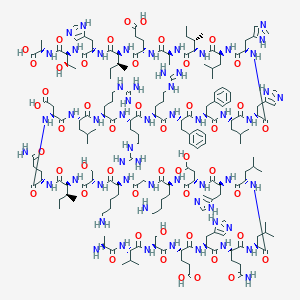

Papa-apec

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Éster etílico del ácido p-cumárico: es un compuesto orgánico con la fórmula química C11H12O3. Es un derivado del ácido p-cumárico, que es un tipo de ácido hidroxicinámico. Este compuesto es conocido por su apariencia cristalina blanca o ligeramente amarilla y un aroma característico. Se utiliza comúnmente en diversas aplicaciones científicas e industriales debido a sus propiedades químicas únicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El éster etílico del ácido p-cumárico se puede sintetizar mediante una reacción de esterificación. Un método común implica la reacción del ácido p-cumárico con etanol en presencia de un catalizador, como ácido sulfúrico o ácido clorhídrico. La reacción generalmente ocurre bajo condiciones de reflujo, donde la mezcla se calienta hasta ebullición y el vapor se condensa de nuevo a líquido .

Métodos de producción industrial: En entornos industriales, la producción de éster etílico del ácido p-cumárico a menudo implica procesos de esterificación a gran escala. Estos procesos están optimizados para un alto rendimiento y pureza, utilizando técnicas avanzadas como reactores de flujo continuo y sistemas de control automatizados para mantener condiciones de reacción precisas .

Análisis De Reacciones Químicas

Tipos de reacciones: El éster etílico del ácido p-cumárico experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar ácido p-cumárico u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertirlo en alcoholes correspondientes u otras formas reducidas.

Sustitución: Puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).

Reducción: Se utilizan a menudo agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la sustitución deseada.

Principales productos formados:

Oxidación: Ácido p-cumárico y otros derivados oxidados.

Reducción: Alcoholes correspondientes y formas reducidas.

Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Química: El éster etílico del ácido p-cumárico se utiliza como precursor en la síntesis de varios compuestos orgánicos. También se emplea en estudios que involucran la modificación de compuestos fenólicos y el desarrollo de nuevos materiales .

Biología: En la investigación biológica, se estudia el éster etílico del ácido p-cumárico por sus propiedades antioxidantes. Se utiliza en experimentos para comprender su papel en la protección de las células contra el estrés oxidativo y sus posibles aplicaciones terapéuticas .

Medicina: Este compuesto ha mostrado promesa en la investigación médica, particularmente en el desarrollo de agentes antifúngicos y antimicrobianos. También se está investigando su posible uso en el tratamiento del cáncer debido a su capacidad de modular las vías celulares .

Industria: En el sector industrial, el éster etílico del ácido p-cumárico se utiliza en la producción de fragancias, sabores y cosméticos. Sus propiedades antioxidantes lo convierten en un aditivo valioso en la conservación de alimentos y materiales de empaque .

Mecanismo De Acción

El éster etílico del ácido p-cumárico ejerce sus efectos a través de varios mecanismos moleculares. Puede interactuar con proteínas y enzimas celulares, modulando su actividad. Por ejemplo, se ha demostrado que inhibe el crecimiento de ciertos hongos al interrumpir sus membranas celulares e interferir con sus procesos metabólicos . Además, sus propiedades antioxidantes ayudan a neutralizar los radicales libres, protegiendo las células del daño oxidativo .

Comparación Con Compuestos Similares

Compuestos similares:

Ácido p-cumárico: El compuesto madre del éster etílico del ácido p-cumárico, conocido por sus propiedades antioxidantes y antiinflamatorias.

Éster etílico del ácido ferúlico: Otro derivado éster con propiedades antioxidantes similares pero características estructurales diferentes.

Éster etílico del ácido cinámico: Un compuesto relacionado con propiedades químicas y biológicas distintas

Singularidad: El éster etílico del ácido p-cumárico destaca por su combinación única de propiedades antioxidantes, antimicrobianas y anticancerígenas potenciales. Su capacidad de sufrir varias reacciones químicas y su versatilidad en la investigación científica y las aplicaciones industriales lo convierten en un compuesto valioso en múltiples campos .

Propiedades

Número CAS |

124190-27-8 |

|---|---|

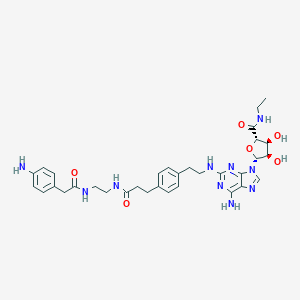

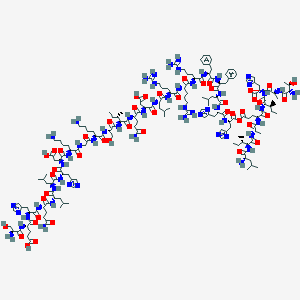

Fórmula molecular |

C33H42N10O6 |

Peso molecular |

674.7 g/mol |

Nombre IUPAC |

(2S,3S,4R,5R)-5-[6-amino-2-[2-[4-[3-[2-[[2-(4-aminophenyl)acetyl]amino]ethylamino]-3-oxopropyl]phenyl]ethylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |

InChI |

InChI=1S/C33H42N10O6/c1-2-36-31(48)28-26(46)27(47)32(49-28)43-18-40-25-29(35)41-33(42-30(25)43)39-14-13-20-5-3-19(4-6-20)9-12-23(44)37-15-16-38-24(45)17-21-7-10-22(34)11-8-21/h3-8,10-11,18,26-28,32,46-47H,2,9,12-17,34H2,1H3,(H,36,48)(H,37,44)(H,38,45)(H3,35,39,41,42)/t26-,27+,28-,32+/m0/s1 |

Clave InChI |

YACZPSXUHHLMLM-CKXMCULTSA-N |

SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N)N)O)O |

SMILES isomérico |

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N)N)O)O |

SMILES canónico |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N)N)O)O |

| 124190-27-8 | |

Sinónimos |

2-(4-(2-(2-((4-aminophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine PAPA-APEC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)

![3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B54876.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B54888.png)